Home > Products > Screening Compounds P53909 > Autotaxin modulator 1
Autotaxin modulator 1 -

Autotaxin modulator 1

Catalog Number: EVT-253036
CAS Number:
Molecular Formula: C28H31F6NO3
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Autotaxin modulator 1 is a novel Autotaxin modulator extracted from Patent WO 2014018881 A1.
Overview

Autotaxin modulator 1 is a compound designed to inhibit the enzyme autotaxin, which is responsible for the production of lysophosphatidic acid, a lipid mediator involved in various physiological and pathological processes. This modulator has gained attention due to its potential therapeutic applications in diseases such as cancer, fibrosis, and neurodegenerative disorders. The development of autotaxin modulators is crucial as they can alter the bioavailability of lysophosphatidic acid, thereby influencing cellular signaling pathways.

Source

Autotaxin modulator 1 was developed through structure-based drug design, leveraging insights from previous autotaxin inhibitors. The compound's synthesis and evaluation have been documented in various studies, highlighting its efficacy and specificity against the autotaxin enzyme.

Classification

Autotaxin modulator 1 falls under the category of small molecule inhibitors. It is classified based on its chemical structure and mechanism of action as a competitive inhibitor of autotaxin, targeting its active site to prevent the conversion of lysophosphatidylcholine to lysophosphatidic acid.

Synthesis Analysis

The synthesis of autotaxin modulator 1 involves several key steps that optimize its structure for enhanced potency and selectivity.

Methods

  1. Initial Screening: The design process began with a known autotaxin inhibitor as a template. Structure-activity relationship studies were performed to identify modifications that would improve binding affinity and reduce metabolic liabilities.
  2. Chemical Reagents: Common reagents used include lithium borohydride for reduction reactions, various chlorides for acylation steps, and palladium on carbon for hydrogenation processes.
  3. Yield Optimization: Each synthetic step was optimized for yield, with some reactions achieving crude yields between 53% to 96% depending on the complexity of the reaction.

Technical Details

The synthesis pathway typically includes:

  • Formation of Key Intermediates: Utilizing nucleophilic substitutions and coupling reactions to build the core structure.
  • Functional Group Modifications: Introducing specific functional groups that enhance solubility and binding affinity to the autotaxin enzyme.
  • Purification: Recrystallization or chromatography techniques are employed to obtain pure compounds suitable for biological testing.
Molecular Structure Analysis

The molecular structure of autotaxin modulator 1 has been characterized using X-ray crystallography and nuclear magnetic resonance spectroscopy.

Structure

  • Core Framework: The compound features a bicyclic core structure that is essential for its interaction with the active site of autotaxin.
  • Functional Groups: It contains a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's active site, alongside hydrophobic regions that enhance binding affinity.

Data

Crystallographic studies reveal that autotaxin modulator 1 maintains a specific orientation within the active site, facilitating optimal interactions with key amino acid residues critical for enzymatic activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of autotaxin modulator 1 are pivotal in determining its final properties.

Reactions

  1. Reduction Reactions: Lithium borohydride is commonly used to reduce carbonyl groups within intermediates.
  2. Acylation Steps: Various acyl chlorides are utilized to introduce acyl groups that enhance biological activity.
  3. Hydrogenation: Palladium on carbon facilitates hydrogenation reactions that are crucial for modifying double bonds within the molecular framework.

Technical Details

Each reaction step is monitored through thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity before proceeding to subsequent steps.

Mechanism of Action

The mechanism by which autotaxin modulator 1 exerts its effects involves competitive inhibition at the active site of autotaxin.

Process

  1. Binding Affinity: The compound binds to the active site where lysophosphatidylcholine would normally be hydrolyzed.
  2. Inhibition of LPA Production: By occupying this site, autotaxin modulator 1 prevents the formation of lysophosphatidic acid from lysophosphatidylcholine, thereby reducing its availability in biological systems.

Data

In vitro assays have demonstrated significant inhibition rates, with half-maximal inhibitory concentrations reported around 1.8 μM, indicating potent activity against autotaxin.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of autotaxin modulator 1 is essential for predicting its behavior in biological systems.

Physical Properties

  • Solubility: The compound exhibits low solubility in aqueous environments but improved solubility in organic solvents due to its hydrophobic regions.
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions but may require protective formulations for prolonged use.

Chemical Properties

  • Reactivity: The presence of functional groups allows for potential modifications that can enhance efficacy or reduce side effects.
  • Binding Characteristics: Molecular docking studies reveal strong interactions with key residues in the autotaxin active site, confirming its role as an effective inhibitor.
Applications

Autotaxin modulator 1 holds promise for various scientific applications:

  • Cancer Therapy: By inhibiting lysophosphatidic acid production, it may reduce tumor growth and metastasis.
  • Fibrosis Treatment: Its ability to modulate fibroblast activity could be beneficial in treating fibrotic diseases.
  • Neurodegenerative Disorders: Targeting lysophosphatidic acid signaling may provide new avenues for managing conditions like multiple sclerosis or Alzheimer's disease.
Molecular Structure and Enzymology of Autotaxin (ATX)

Structural Characterization of Autotaxin Isoforms

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a multi-domain secreted glycoprotein with a molecular weight of approximately 100-125 kDa. Its tertiary structure comprises three principal domains: two N-terminal somatomedin B-like (SMB) domains, a central phosphodiesterase (PDE) domain housing the catalytic site, and a C-terminal nuclease-like (NUC) domain that maintains structural rigidity through a disulfide bond with the PDE domain [2] [8] [9]. The SMB domains facilitate integrin binding, localizing ATX to cell surfaces and enabling efficient delivery of its lipid product lysophosphatidic acid (LPA) to cognate receptors [8]. Alternative splicing of the human ATX gene (located at chromosome 8q24.1) generates five isoforms (α, β, γ, δ, ε) with distinct tissue distributions and functional properties. The canonical ATXβ isoform (lacking exons 12 and 21) predominates in peripheral tissues, while ATXγ (lacking exon 12) is enriched in the central nervous system. ATXδ and ε isoforms feature four-amino-acid deletions in the L2 linker region connecting the PDE and NUC domains, potentially influencing protein flexibility and substrate access [8] [9]. Despite structural variations, all isoforms retain lysophospholipase D (lysoPLD) activity, though ATXβ and δ exhibit superior stability and catalytic efficiency in physiological environments [8].

Table 1: Human Autotaxin Isoforms and Structural Features

IsoformExon DeletionKey Structural FeaturesPrimary Tissue Distribution
ATXαExon 21Standard SMB-PDE-NUC domainsNervous system (low expression)
ATXβExons 12 + 21Lacks portions of PDE domainPeripheral tissues (high expression)
ATXγExon 12Brain-specific PDE modificationCentral nervous system
ATXδExons 12 + 21 + 4aa in L2 linkerIncreased conformational flexibilityWidespread (stable isoform)
ATXεExon 21 + 4aa in L2 linkerModified linker regionLimited data

Catalytic Mechanisms: Lysophospholipase D Activity

ATX functions primarily as a lysophospholipase D (lysoPLD), catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid lysophosphatidic acid (LPA) and choline. This reaction occurs extracellularly, where ATX exhibits a marked preference for LPC over nucleotide substrates due to higher binding affinity (Km for LPC ≈ 100-300 μM versus mM range for nucleotides) [2] [10]. The catalytic PDE domain harbors a conserved bimetallic active site coordinated by two zinc ions and a nucleophilic threonine residue (Thr210 in human ATX). The hydrolysis mechanism follows an associative in-line displacement pathway: Thr210 attacks the phosphodiester bond of LPC, forming a covalent phospho-enzyme intermediate, followed by nucleophilic attack by water to release LPA [4] [10]. Kinetic studies using fluorescent substrates (FS-3, NBD-LPC) reveal a multi-step catalytic cycle characterized by slow substrate binding and hydrolysis (k₂ ≈ 0.024 s⁻¹ for FS-3), random release of the first hydrolysis product (choline or its analog), and rate-limiting release of LPA (0.005–0.007 s⁻¹) [10]. This slow LPA dissociation (t½ ≈ 100-140 seconds) enables ATX to function as a lipid chaperone, potentially delivering LPA to distal receptors following diffusion from substrate binding sites [10].

Table 2: Kinetic Parameters of ATX-Catalyzed Substrate Hydrolysis

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹ s⁻¹)Rate-Limiting Step
LPC (18:1)112 ± 220.016 ± 0.012.1 × 10⁻⁴Substrate binding & hydrolysis
FS-3N/A0.024N/ALPA analog release
NBD-LPC308 ± 1950.06 ± 0.011.9 × 10⁻⁴LPA release
pNP-TMP>10000.15<1.5 × 10⁻⁴Hydrolysis

Allosteric Modulation via Tunnel and Pocket Domains

The ATX catalytic domain features a unique tripartite architecture extending beyond the active site: a shallow hydrophilic groove accommodating lipid head groups, a deep hydrophobic pocket for acyl chain binding, and an adjacent hydrophobic tunnel (also termed the "hydrophobic channel") [3] [4]. Structural and kinetic analyses reveal that LPA binds this tunnel as an endogenous allosteric modulator, stimulating lysoPLD activity by upregulating LPC hydrolysis. Molecular dynamics simulations indicate tunnel-bound LPA induces conformational changes enhancing substrate affinity and catalytic efficiency—a positive feedback mechanism amplifying LPA production under high substrate loads [4]. This tunnel domain critically influences receptor signaling specificity: ATX bound to tunnel-targeting inhibitors preferentially activates P2Y-family LPA receptors (LPA₄–₆) rather than EDG-family receptors (LPA₁–₃), suggesting spatial organization of LPA delivery determines downstream signaling outcomes [3]. Consequently, ATX inhibitors are classified into four types based on binding mode: Type I (orthosteric site competitors), Type II (pocket binders), Type III (tunnel binders), and Type IV (hybrid pocket-tunnel binders) [4] [5]. Tunnel-binding inhibitors like ziritaxestat (GLPG1690) exhibit superior efficacy in suppressing LPA signaling and ameliorating pathology in radiation-induced pulmonary fibrosis models compared to orthosteric inhibitors, underscoring the therapeutic significance of allosteric modulation [3] [7].

Table 3: Classification of ATX Inhibitors by Binding Mode

TypeBinding SiteMechanistic EffectRepresentative Compounds
Type IOrthosteric active siteDirect competition with substrateS32826
Type IIHydrophobic pocketBlocks acyl chain accommodationPF-8380
Type IIIHydrophobic tunnelPrevents allosteric LPA bindingZiritaxestat (GLPG1690)
Type IVPocket + TunnelDual orthosteric/allosteric inhibitionIOA-289

Role of Zinc-Binding Motifs in Enzymatic Function

The catalytic function of ATX is intrinsically dependent on two zinc ions coordinated within the PDE domain by conserved residues (His⁴³⁵, His⁴³⁹, Asp⁵³⁹, His⁴⁷⁴, His⁴⁷⁵, Asp⁵⁴⁴) [4] [5]. These ions stabilize the transition state during phosphodiester bond cleavage and polarize the scissile bond for nucleophilic attack by Thr²¹⁰. Zinc coordination geometry adopts a distorted octahedral configuration, optimizing substrate positioning and electrostatic catalysis [4]. Mutagenesis of Thr²¹⁰ to alanine (T210A) drastically impairs both nucleotide phosphodiesterase and lysoPLD activities by disrupting the catalytic nucleophile and weakening substrate binding affinity, confirming zinc's dual structural and catalytic roles [10]. Zinc-binding motifs are prime targets for inhibitor design: PF-8380 incorporates a benzoxazolone moiety chelating the catalytic zinc, mimicking the LPA glycerol head group interaction [5]. Similarly, triazole-based inhibitors (e.g., Compound 12) exploit nitrogen atoms for zinc coordination while improving solubility and reducing hERG channel activity compared to earlier inhibitors [5]. Kinetic analyses reveal zinc-chelating inhibitors exhibit non-competitive or uncompetitive inhibition patterns (e.g., FTY720P inhibition constant Ki ≈ 100 nM), reflecting binding to enzyme-substrate complexes or allosteric sites rather than direct competition with LPC [10].

Molecular Dynamics Simulations of ATX-LPA Interactions

Molecular dynamics (MD) simulations provide atomistic insights into ATX conformational dynamics and lipid interactions. Simulations of ATX complexed with LPA or tunnel-targeting inhibitors reveal that the hydrophobic tunnel exhibits remarkable plasticity, expanding to accommodate diverse lipid tail structures [4] [5]. Tunnel occupancy by LPA induces long-range conformational shifts propagating toward the active site, increasing the solvent accessibility of catalytic residues and enhancing substrate ingress. These simulations quantify allosteric coupling energies, demonstrating that tunnel-bound LPA reduces the free energy barrier for LPC hydrolysis by 2-3 kcal/mol [4]. Furthermore, MD trajectories elucidate the molecular basis of product inhibition: LPA binding within the hydrophobic pocket (distinct from the tunnel) obstructs product egress and competitively inhibits LPC binding. This dual role—tunnel-bound LPA enhancing catalysis while pocket-bound LPA inhibiting it—creates a complex feedback loop regulating LPA homeostasis [4]. Simulations of ATX bound to integrins (e.g., αvβ3) predict cell-surface tethering reorients the substrate-binding groove toward the membrane, facilitating LPC extraction and localized LPA production at receptor-rich microdomains [8] [9]. These computational insights guide rational inhibitor design, exemplified by hybrid compounds simultaneously occupying tunnel and pocket domains to exploit synergistic allosteric effects [5] [7].

Properties

Product Name

Autotaxin modulator 1

IUPAC Name

8-[(1R)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Molecular Formula

C28H31F6NO3

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m1/s1

InChI Key

PZASAAIJIFDWSB-WMHNCSEASA-N

SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.